

Spectroscopic Analysis of 4-Ethyl-5-methylnonane: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethyl-5-methylnonane**

Cat. No.: **B14066610**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-ethyl-5-methylnonane**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to serve as a reference for researchers in compound identification and characterization.

Introduction

4-Ethyl-5-methylnonane is a branched alkane with the molecular formula $C_{12}H_{26}$. As with any organic compound, spectroscopic techniques are indispensable for its structural elucidation and purity assessment. This document outlines the expected spectral characteristics and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-ethyl-5-methylnonane**. These predictions are based on established computational models and serve as a valuable guide for spectral interpretation.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for **4-Ethyl-5-methylnonane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH ₃ (terminal)	~ 0.9	Triplet
CH ₂ (chain)	~ 1.2 - 1.4	Multiplet
CH (branched)	~ 1.5 - 1.7	Multiplet
CH ₃ (ethyl)	~ 0.85	Triplet
CH ₂ (ethyl)	~ 1.3	Multiplet
CH ₃ (methyl)	~ 0.8	Doublet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

While specific predicted chemical shifts for **4-ethyl-5-methylnonane** are not readily available in public databases, general ranges for alkanes can be expected.[1][2]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for **4-Ethyl-5-methylnonane**

Carbon Atom	Expected Chemical Shift Range (ppm)
Primary (CH ₃)	10 - 20
Secondary (CH ₂)	20 - 45
Tertiary (CH)	30 - 50

Note: Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Spectroscopy Data

The infrared spectrum of an alkane is characterized by its C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for **4-Ethyl-5-methylnonane**

Functional Group	Vibration Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H	Alkane Stretch	2850 - 3000	Strong
C-H	Methylene Bend	~ 1465	Medium
C-H	Methyl Bend	~ 1375	Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkanes like **4-ethyl-5-methylnonane**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-ethyl-5-methylnonane**.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., chloroform-d, CDCl₃)
- **4-Ethyl-5-methylnonane** sample
- Pipettes

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **4-ethyl-5-methylnonane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
 - Ensure the sample is of high purity to avoid extraneous signals.

- Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Data Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically -1 to 13 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the concentration.
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.

- Calibrate the chemical shift scale using the solvent residual peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid **4-ethyl-5-methylnonane**.

Materials:

- Fourier-Transform Infrared (FT-IR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **4-Ethyl-5-methylnonane** sample
- Pipette
- Acetone (for cleaning)

Procedure using Salt Plates:

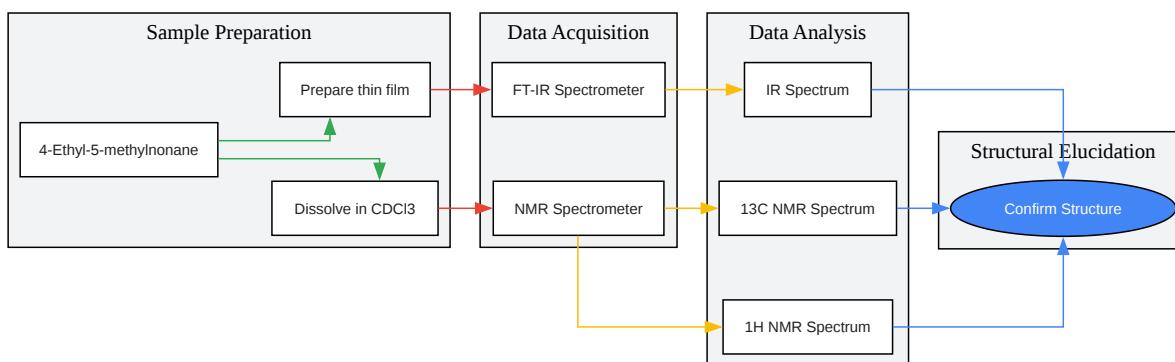
- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.
 - Place a single drop of liquid **4-ethyl-5-methylnonane** onto the center of one salt plate.^[3]
 - Carefully place the second salt plate on top, creating a thin liquid film between the plates.
^[3] Avoid forming air bubbles.
- Data Acquisition:
 - Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, carefully separate the salt plates and clean them thoroughly with acetone.
 - Store the clean, dry plates in a desiccator.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **4-ethyl-5-methylnonane**.



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Caption: Workflow for the spectroscopic analysis of **4-ethyl-5-methylnonane**.

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References

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